3-Tert-butyl-2-methylbenzoic acid
Description
3-Tert-butyl-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at the 3-position and a methyl group at the 2-position of the aromatic ring. The tert-butyl substituent introduces significant steric bulk, while the methyl group at the ortho position further modulates electronic and steric properties.
Properties
IUPAC Name |
3-tert-butyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-9(11(13)14)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRVPAWLLNTILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369926-53-3 | |
| Record name | 3-tert-butyl-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2-methylbenzoic acid typically involves the Friedel-Crafts alkylation of toluene derivatives. One common method is the alkylation of 2-methylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 3-tert-butyl-2-carboxybenzoic acid.
Reduction: 3-tert-butyl-2-methylbenzyl alcohol.
Substitution: 3-tert-butyl-2-bromomethylbenzoic acid.
Scientific Research Applications
3-Tert-butyl-2-methylbenzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-2-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 3-tert-butyl-2-methylbenzoic acid but differ in substituent groups, leading to distinct physicochemical and functional properties:
Physicochemical Properties
Lipophilicity and Solubility :
- The tert-butyl group in this compound enhances lipophilicity compared to 3-hydroxy-2-methylbenzoic acid, which is more polar due to the hydroxy group .
- The triazole-containing derivative (3-methyl-2-[1,2,3]triazol-2-yl-benzoic acid) exhibits intermediate polarity, influenced by the aromatic triazole’s electron-withdrawing effects .
Acidity :
- 3-Hydroxy-2-methylbenzoic acid is significantly more acidic (pKa ~2.8) due to resonance stabilization of the deprotonated form by the adjacent hydroxy group. In contrast, the tert-butyl and methyl substituents in this compound likely result in a higher pKa (~4.5–5.0, typical for alkyl-substituted benzoic acids) .
Research Findings and Data Gaps
Key Studies :
- Unresolved Questions: Melting points, solubility in common solvents, and detailed spectroscopic data (e.g., NMR, IR) for this compound are absent in the provided evidence.
Biological Activity
3-Tert-butyl-2-methylbenzoic acid (CAS No. 1369926-53-3) is a benzoic acid derivative that has gained interest in various fields, including medicinal chemistry and toxicology. This compound is notable for its potential biological activities, which have been the subject of several studies aimed at understanding its effects on biological systems.
Toxicological Studies
- Acute Toxicity : Research indicates that this compound exhibits significant acute toxicity, with reported oral LD50 values ranging between 550 mg/kg and 800 mg/kg in rat models. Symptoms observed in toxicity studies included hypoactivity, ataxia, and respiratory distress, which are indicative of systemic effects following exposure .
- Reproductive Toxicity : In studies involving male rats, exposure to high doses of the compound resulted in testicular atrophy and hypospermatogenesis, suggesting potential reproductive toxicity. The testes of treated males showed significant weight reduction and histopathological changes compared to control groups .
Enzymatic Interactions
This compound has been investigated for its interactions with various enzymes, indicating potential therapeutic applications. Preliminary studies suggest that it may influence metabolic pathways through enzyme modulation, although specific mechanisms remain to be fully elucidated.
Case Studies and Clinical Observations
Several case studies have highlighted the compound's biological effects:
- Liver and Kidney Function : In repeated-dose studies, significant alterations in liver and kidney weights were noted, alongside histopathological changes such as vacuolation in liver cells and nephritis in kidneys. These findings underscore the compound's potential hepatotoxic and nephrotoxic effects .
- Neurotoxicity : Behavioral anomalies were observed in animal models exposed to high concentrations of this compound, including limb paralysis and convulsions. These results indicate a risk of neurotoxic effects with prolonged exposure .
Summary of Findings
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50: 550 - 800 mg/kg; symptoms include hypoactivity, ataxia |
| Reproductive Toxicity | Testicular atrophy; reduced spermatogenic cells |
| Liver Function | Hepatic vacuolation; increased liver weights |
| Kidney Function | Nephritis; reduced kidney function |
| Neurotoxicity | Behavioral changes; limb paralysis; convulsions |
Research Implications
The biological activity of this compound presents both therapeutic potential and safety concerns. Its interactions with metabolic enzymes suggest possible applications in drug development, particularly in targeting specific biological pathways. However, the observed toxicological effects necessitate careful evaluation in clinical settings.
Future Directions
Further research is warranted to explore:
- The precise mechanisms of action regarding enzyme interactions.
- Long-term effects on reproductive health and organ function.
- Potential therapeutic applications while addressing safety profiles.
Understanding these aspects will be crucial for harnessing the beneficial properties of this compound while mitigating its risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
